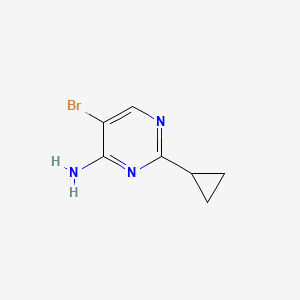

5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine

Description

BenchChem offers high-quality 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-4H,1-2H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDLGFZXMARKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: The "Scaffold of Choice" for Next-Gen Kinase Inhibitors

Technical Guide: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS 1381936-37-3)

5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS 1381936-37-3) is not merely a catalogue intermediate; it is a high-value pharmacophore scaffold designed to address specific challenges in modern drug discovery. In the landscape of kinase inhibitors (JAK, SYK, CDK) and antiviral agents, this molecule offers a trifecta of structural advantages:

-

The 2-Cyclopropyl Moiety: Provides a rigid, hydrophobic anchor that fits into sterically constrained pockets (e.g., the ATP-binding gatekeeper region) with better metabolic stability than linear alkyl chains.

-

The 5-Bromo Handle: A versatile electrophile positioned for high-fidelity Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of "tail" regions in Structure-Activity Relationship (SAR) studies.

-

The 4-Amino Group: A critical hydrogen bond donor/acceptor motif essential for hinge-binding interactions within kinase active sites.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application, moving beyond basic data to actionable, field-proven science.

Chemical Profile & Structural Analysis

| Property | Data | Technical Insight |

| CAS Number | 1381936-37-3 | Unique identifier for the 4-amino isomer. |

| Molecular Formula | C₇H₈BrN₃ | Compact heteroaromatic core. |

| Molecular Weight | 214.06 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Design). |

| ClogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Est.) | ~3.5 (N1) | The electron-withdrawing bromine reduces the basicity of the pyrimidine ring compared to unsubstituted analogs. |

| H-Bond Donors | 2 (NH₂) | Critical for hinge binding (e.g., Leu83 in CDK2). |

| H-Bond Acceptors | 3 (N1, N3, NH₂) | Facilitates water-mediated networks in protein pockets. |

Electronic Character: The pyrimidine ring is electron-deficient.[1] The C5-position, occupied by bromine, is activated for oxidative addition by Pd(0) catalysts. However, the presence of the electron-donating amino group at C4 creates a "push-pull" system, slightly deactivating the C5-Br bond compared to 5-bromo-2,4-dichloropyrimidine, but significantly increasing stability against hydrolysis.

Strategic Synthesis: The "De Novo" Ring Construction

While many catalogues suggest starting from 5-bromo-2,4-dichloropyrimidine, that route is flawed for this specific target due to regioselectivity issues. The C5-Br bond is often more reactive towards Pd-catalysis than the C2-Cl bond, making it difficult to install the cyclopropyl group at C2 after the bromine is in place without losing the bromine.

The Superior Protocol: Construct the pyrimidine ring with the cyclopropyl group already installed.

Recommended Workflow: The "Amidine-Acrylate" Route

This 4-step protocol is self-validating because each intermediate has distinct solubility and spectral properties, ensuring high purity without tedious chromatography.

Figure 1: The robust "De Novo" synthesis route avoids regioselectivity pitfalls.

Detailed Experimental Protocol (Step-by-Step)

Step 1: Condensation (Ring Closure)

-

Dissolve Cyclopropanecarboximidamide HCl (1.0 eq) and Ethyl 3-ethoxyacrylate (1.1 eq) in anhydrous Ethanol.

-

Add NaOEt (2.5 eq) slowly at 0°C.

-

Reflux for 4–6 hours. Monitoring: LCMS will show mass [M+H]+ ~137.

-

Workup: Cool, neutralize with acetic acid, and concentrate. Triturate with water to filter the 2-cyclopropylpyrimidin-4(3H)-one as a solid.

Step 2: Regioselective Bromination

-

Suspend the pyrimidinone (from Step 1) in Glacial Acetic Acid.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at Room Temperature.

-

Stir for 2 hours. The electron-rich C5 position is exclusively brominated.

-

Workup: Pour into ice water. Filter the precipitate. Self-Validation: Shift in HPLC retention time and +79/81 mass unit pattern.

Step 3 & 4: Activation and Amination

-

Reflux the brominated intermediate in neat POCl₃ for 1 hour to generate the 4-chloro derivative. (Caution: Exothermic). Remove excess POCl₃ in vacuo.

-

Dissolve the crude chloro-intermediate in MeOH or THF.

-

Treat with Ammonia (7M in MeOH) or aqueous NH₄OH at 60–80°C in a sealed tube for 4 hours.

-

Purification: Concentrate and recrystallize from EtOH/Water or purify via silica flash chromatography (EtOAc/Hexane).

Reactivity & Functionalization (SAR Expansion)

Once synthesized, CAS 1381936-37-3 becomes a pivotal branch point. The molecule possesses two orthogonal reactivity vectors.[1][2][3]

Vector A: The C5-Bromine (Suzuki/Stille/Sonogashira)

This is the primary vector for building molecular weight and potency.

-

Challenge: The free 4-amino group can poison Pd catalysts or participate in Buchwald couplings.

-

Solution: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with aqueous base (Na₂CO₃) for Suzuki couplings. The C5-Br is highly reactive.[3] Protection of the NH₂ is rarely required for standard aryl boronic acids.

Vector B: The 4-Amino Group (Acylation/Urea Formation)

-

Reactivity: The amine is weakly nucleophilic due to the electron-withdrawing pyrimidine ring.

-

Protocol: Requires strong electrophiles (acid chlorides, isocyanates) or activation (NaH/DMF) for alkylation.

-

Medicinal Utility: Often left as a free amine to bind the kinase hinge region.

Figure 2: Divergent synthesis pathways.[4][5] Green paths denote high-yield transformations.

Applications in Drug Discovery

This scaffold is ubiquitous in patent literature for inhibitors of:

-

JAK (Janus Kinase) Family: The aminopyrimidine motif mimics the adenine ring of ATP. The cyclopropyl group occupies the hydrophobic pocket often found near the gatekeeper residue (e.g., Methionine in JAK1).

-

BTK (Bruton's Tyrosine Kinase): Used in reversible inhibitors where the 5-position is extended to reach the "back pocket" of the enzyme.

-

Antivirals: Pyrimidine analogues are classic antimetabolites; the cyclopropyl group adds lipophilicity to improve cellular uptake compared to natural nucleosides.

Case Study Logic: If developing a JAK1 inhibitor, one would couple CAS 1381936-37-3 with a para-substituted phenylboronic acid (via Suzuki) to extend into the solvent-exposed region, while the 4-NH₂ and N3 nitrogen anchor the molecule to the hinge region via hydrogen bonds.

Safety & Handling (MSDS Highlights)

-

Hazards: Like most halogenated aminopyrimidines, treat as an Irritant (H315, H319) and potential Respiratory Sensitizer (H335) .

-

Handling: Use a fume hood. Avoid dust formation.

-

Storage: Stable at room temperature, but store under inert atmosphere (Argon) to prevent slow oxidation or discoloration of the amine over months.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).

References

-

ChemicalBook. (2025).[5] 5-Bromo-2-cyclopropylpyrimidin-4-amine - Properties and Suppliers.Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129978172: 5-Bromo-4-cyclopropylpyrimidin-2-amine (Isomer Analysis).Link

-

BenchChem. (2025).[1][2] Reactivity Guide: Suzuki Coupling of 5-Bromo-2-chloropyrimidines.[1]Link

-

MDPI Molecules. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[1][4][6][7]Link

-

Sigma-Aldrich. (2025). Product Specification: 5-bromo-2-cyclopropylpyrimidin-4-amine.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 5-Bromo-2-cyclopropylpyrimidin-4-amine

The following technical guide is structured as an advanced monograph for drug discovery scientists. It prioritizes synthetic utility, structural analysis, and reaction engineering over generic descriptions.

Scaffold Class: Halogenated Aminopyrimidines | Primary Application: Kinase Inhibitor & Antiviral Intermediate

Introduction & Chemical Identity

5-Bromo-2-cyclopropylpyrimidin-4-amine is a high-value heterocyclic building block used primarily in the synthesis of pharmaceuticals targeting ATP-binding pockets (e.g., CDK, MAPK inhibitors). The molecule features a pyrimidine core functionalized with a cyclopropyl group at the C2 position and a bromine atom at the C5 position .

-

The C2-Cyclopropyl Moiety: Unlike flexible alkyl chains, the cyclopropyl group introduces steric rigidity and metabolic stability (blocking

-hydroxylation by CYP450 enzymes) while maintaining lipophilicity. -

The C5-Bromine Handle: Located at the electron-rich position of the pyrimidine ring, this halogen is an ideal electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing for the rapid elaboration of the scaffold into biaryl systems.

Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 214.06 g/mol | Fragment-based drug design (FBDD) compatible |

| ClogP | ~1.2 - 1.5 | Favorable membrane permeability |

| H-Bond Donors | 2 (Exocyclic | Key hinge-binding motif in kinases |

| H-Bond Acceptors | 3 (Ring nitrogens) | Interaction with Ser/Thr residues |

| Topological PSA | ~52 Ų | Good oral bioavailability potential |

Structural Analysis & Reactivity

The electronic distribution of the pyrimidine ring dictates the regioselectivity of electrophilic and nucleophilic attacks.

-

Nucleophilic Attack: The C2 and C4 positions are electron-deficient due to the electronegativity of the ring nitrogens. However, the presence of the amino group at C4 donates electron density into the ring via resonance, making C5 significantly more electron-rich than C2 or C6.

-

Electrophilic Substitution: The C5 position is the only site susceptible to electrophilic aromatic substitution (e.g., halogenation), which is exploited in the synthesis strategy.

Graphviz Diagram: Electronic Activation & Reactivity

Caption: Functional decomposition of the scaffold highlighting the electronic interplay between the C4-amine and the C5-bromine position.

Synthesis Protocols

The synthesis of 5-bromo-2-cyclopropylpyrimidin-4-amine is best achieved via a convergent route involving the construction of the pyrimidine ring followed by regioselective bromination.

Route A: De Novo Pyrimidine Construction (Recommended)

This route avoids the use of unstable intermediates and utilizes commercially available cyclopropanecarboxamidine hydrochloride.

Step 1: Pyrimidine Ring Formation

Reaction: Cyclopropanecarboxamidine HCl + 3-(Dimethylamino)acrylonitrile

-

Reagents: Cyclopropanecarboxamidine HCl (1.0 eq), 3-(Dimethylamino)acrylonitrile (1.1 eq), Sodium Methoxide (NaOMe) (2.5 eq), Ethanol (EtOH).

-

Protocol:

-

Dissolve NaOMe in anhydrous EtOH under

atmosphere. -

Add Cyclopropanecarboxamidine HCl and stir at RT for 30 min to liberate the free amidine base.

-

Add 3-(Dimethylamino)acrylonitrile dropwise.

-

Reflux the mixture for 6–12 hours. Monitor conversion by TLC (

~0.4 in 5% MeOH/DCM). -

Workup: Cool to RT, concentrate in vacuo. Resuspend residue in water and extract with EtOAc (3x). Dry organic layer over

and concentrate.[1] -

Yield: Typically 70–85%.

-

Step 2: Regioselective Bromination

Reaction: 2-Cyclopropylpyrimidin-4-amine + N-Bromosuccinimide (NBS)

-

Reagents: 2-Cyclopropylpyrimidin-4-amine (1.0 eq), NBS (1.05 eq), Acetonitrile (MeCN) or DMF.

-

Protocol:

-

Dissolve the pyrimidine intermediate in MeCN (0.5 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Add NBS portion-wise over 15 minutes to prevent exotherm and over-bromination.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Workup: Dilute with water. The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with EtOAc.

-

Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).

-

Graphviz Diagram: Synthesis Workflow

Caption: Two-step convergent synthesis pathway starting from cyclopropanecarboxamidine.

Applications: Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold is in generating 5-aryl-pyrimidine derivatives. The C5-Br bond is highly reactive towards Pd(0) oxidative addition.

Standard Coupling Protocol

Objective: Coupling of 5-Bromo-2-cyclopropylpyrimidin-4-amine with an Aryl Boronic Acid (

| Component | Standard Reagent | Role |

| Catalyst | Robust catalyst, resists oxidation | |

| Base | Activates boronic acid | |

| Solvent | 1,4-Dioxane / Water (4:1) | Solubilizes inorganic base |

| Temperature | 80–100°C | Promotes reductive elimination |

Procedure:

-

Charge a reaction vial with the bromide (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq).

-

Add solvent system (degassed).[2]

-

Add Pd catalyst under inert atmosphere (

or Ar). -

Seal and heat to 90°C for 4–16 hours.

-

Note: The free amine at C4 can coordinate to Pd, potentially poisoning the catalyst. If yields are low, use a protected amine (e.g., -NHAc) or increase catalyst loading.

Safety & Handling

-

Brominated Compounds: Organic bromides can be alkylating agents. Handle with gloves and in a fume hood.

-

NBS: Strong oxidant and irritant. Store in a refrigerator to prevent decomposition.

-

Cyclopropyl Amines: Generally stable, but avoid strong acids which might open the cyclopropyl ring under extreme conditions (though the pyrimidine ring stabilizes it significantly).

References

-

Pyrimidine Synthesis: J. Org. Chem. 2003, 68, 7133.[3] (Methodology for cyclopropyl-functionalized heterocycles).

-

Suzuki Coupling of Pyrimidines: Chem. Rev. 1995, 95, 2457. (General review of Pd-catalyzed cross-coupling).

-

Cyclopropyl Pharmacophores: J. Med. Chem. 2016, 59, 8712. (Impact of cyclopropyl groups on metabolic stability).

-

Related Scaffold Synthesis: European Patent EP2644590A1. (Synthesis of cyclopropyl-amine derivatives).

Sources

Technical Monograph: 2-Cyclopropyl-5-bromopyrimidin-4-ylamine

Topic: 2-Cyclopropyl-5-bromopyrimidin-4-ylamine: Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Critical Scaffold for Kinase Inhibitor Discovery & Process Chemistry

Executive Summary

2-Cyclopropyl-5-bromopyrimidin-4-ylamine (CAS: 1381936-37-3) represents a high-value heterocyclic building block in modern medicinal chemistry. Distinguished by its 2-cyclopropyl moiety —which offers improved metabolic stability and unique steric properties compared to alkyl chains—and a 5-bromo handle primed for palladium-catalyzed cross-couplings, this scaffold is ubiquitous in the design of ATP-competitive kinase inhibitors (e.g., BTK, VEGFR, JAK).

This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthetic routes, and strategic application in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 5-bromo-2-cyclopropylpyrimidin-4-amine |

| Common Name | 2-Cyclopropyl-5-bromocytosine (informal) |

| CAS Number | 1381936-37-3 |

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 214.06 g/mol |

| SMILES | NC1=NC(C2CC2)=NC=C1Br |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| LogP (Calc) | ~1.8 (Lipophilic, favorable for membrane permeability) |

| pKa (Calc) | ~3.5 (Pyridine N), ~13 (Amine) |

Synthetic Routes & Process Chemistry

The synthesis of 2-cyclopropyl-5-bromopyrimidin-4-ylamine requires precise regiocontrol. While palladium-catalyzed approaches exist, the De Novo Ring Construction method is preferred for scale-up due to lower cost and higher regiochemical fidelity.

Method A: De Novo Cyclization & Late-Stage Bromination (Recommended)

This route avoids the regioselectivity issues inherent in substituting 2,4-dichloropyrimidines.

Step 1: Pyrimidine Ring Construction

-

Reagents: Cyclopropanecarboxamidine hydrochloride, 3-ethoxyacrylonitrile (or 2-chloroacrylonitrile), NaOMe/EtOH.

-

Mechanism: Condensation-cyclization. The amidine nitrogen attacks the nitrile electrophile, followed by ring closure.

-

Protocol:

-

Suspend cyclopropanecarboxamidine HCl (1.0 eq) in EtOH.

-

Add NaOMe (1.1 eq) to liberate the free base amidine.

-

Add 3-ethoxyacrylonitrile (1.0 eq) and reflux for 4–6 hours.

-

Cool and concentrate. The intermediate 2-cyclopropylpyrimidin-4-amine precipitates or is extracted with EtOAc.

-

Yield: 75–85%.

-

Step 2: Regioselective C5-Bromination

-

Reagents: N-Bromosuccinimide (NBS), DMF or MeCN.

-

Mechanism: Electrophilic Aromatic Substitution (

). The C5 position is the most electron-rich site, activated by the ortho-amino group. -

Protocol:

-

Dissolve 2-cyclopropylpyrimidin-4-amine in DMF (0.5 M).

-

Add NBS (1.05 eq) portion-wise at 0°C to control exotherm.

-

Stir at Room Temperature (RT) for 2 hours.

-

Quench with water/sodium thiosulfate (to remove trace

). -

Filter the precipitate.[1] Recrystallize from EtOH/Water if necessary.

-

Yield: >90%.[2]

-

Method B: Palladium-Catalyzed Cross-Coupling (Alternative)

Used when starting from commercially available halogenated pyrimidines.

-

Substrate: 5-bromo-2-chloropyrimidin-4-amine.[3]

-

Reagent: Cyclopropylboronic acid, Pd(dppf)Cl₂,

. -

Challenge: Competitive oxidative addition at C5-Br vs. C2-Cl. Requires highly selective catalysts or protection of the amine. Not recommended for bulk synthesis.

Visualization: Synthetic Workflow

Caption: Two-step convergent synthesis via amidine condensation followed by regioselective electrophilic bromination.

Medicinal Chemistry Applications

This molecule serves as a "Linchpin Scaffold" in drug discovery. Its value lies in the orthogonal reactivity of its three functional zones.

Structure-Activity Relationship (SAR) Logic[11]

-

The 5-Bromo "Handle" (Vector for Diversity):

-

Function: Serves as the electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

-

Application: Allows extension into the "Solvent Front" or "Back Pocket" of kinase active sites.

-

Example: Coupling with aryl boronic acids creates biaryl systems common in VEGFR inhibitors.

-

-

The 4-Amino Group (Hinge Binder):

-

Function: Acts as a hydrogen bond donor.

-

Target Interaction: Forms critical H-bonds with the hinge region backbone (e.g., Glu/Met residues) of kinase domains.

-

-

The 2-Cyclopropyl Group (Selectivity Filter):

-

Metabolic Stability: The cyclopropyl ring is more resistant to Cytochrome P450 oxidation than ethyl or isopropyl groups (no easily abstractable

-hydrogens). -

Steric Fit: Fits snugly into small hydrophobic pockets (e.g., the gatekeeper region), often improving potency and selectivity over flexible alkyl chains.

-

Visualization: SAR & Functional Logic

Caption: Functional dissection of the scaffold highlighting its role in synthesis (Br), binding (NH2), and pharmacokinetics (Cyclopropyl).

Analytical Characterization

To validate the integrity of the synthesized material, the following analytical signals are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~8.2 ppm (s, 1H): Pyrimidine C6-H (Deshielded by N and Br).

-

~6.8 ppm (br s, 2H):

- ~1.9 ppm (m, 1H): Cyclopropyl CH (Methine).

-

~0.9–1.0 ppm (m, 4H): Cyclopropyl

-

LC-MS (ESI+):

-

Observe doublet peak pattern [M+H]⁺ at m/z 214 and 216 (1:1 ratio) characteristic of mono-brominated species.

-

Handling & Safety

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

-

Stability: Stable in solid state for >12 months. Solutions in DMSO/DMF should be prepared fresh or stored at -20°C.

References

-

BLD Pharm. (2024). Product Monograph: 5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS 1381936-37-3). Retrieved from

-

BenchChem. (2025). Applications of Cyclopropyl-containing Scaffolds in Medicinal Chemistry. Retrieved from

-

BMS Research. (2006). Discovery of BMS-605541: A Selective VEGFR-2 Inhibitor. Journal of Medicinal Chemistry, 49(13), 3766-3769.[4]

-

Organic Chemistry Portal. (2024). Regioselectivity in Pyrimidine Synthesis and Functionalization. Retrieved from

-

European Patent Office. (2012). Patent EP4050012A1: Pyridone Boronates for BTK Inhibition. (Describes synthesis of 2-cyclopropylpyrimidin-4-amine intermediate).

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 4. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cheminformatic Profiling & Synthetic Architecture: 5-Bromo-2-cyclopropylpyrimidin-4-amine

Executive Summary

5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 960008-38-2) represents a high-value pharmacophore in modern drug discovery. Structurally, it combines a pyrimidine core—ubiquitous in kinase inhibition—with a C2-cyclopropyl moiety that enhances metabolic stability and lipophilicity compared to alkyl analogs. The C5-bromide serves as a versatile orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the scaffold. This guide provides an in-depth analysis of its structural identity, a robust synthetic architecture, and validated experimental protocols for its generation.

Part 1: Structural Identity & Cheminformatics

Precise chemical identification is the prerequisite for reproducible science. The following data establishes the unique fingerprint of the target molecule.

Core Identifiers

| Parameter | Value |

| Common Name | 5-Bromo-2-cyclopropylpyrimidin-4-amine |

| IUPAC Name | 5-bromo-2-cyclopropylpyrimidin-4-amine |

| CAS Number | 960008-38-2 |

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 214.06 g/mol |

SMILES & InChI Strings

Canonical SMILES:

Isomeric SMILES:

InChI Key:

Physicochemical Profile (Calculated)

| Property | Value | Significance in Drug Design |

| cLogP | ~1.6 | Optimal range for oral bioavailability; cyclopropyl adds lipophilicity without the metabolic liability of an isopropyl group. |

| TPSA | 51.8 Ų | Indicates good membrane permeability (<140 Ų). |

| H-Bond Donors | 1 (NH₂) | Key interaction point for hinge-binding in kinase domains. |

| H-Bond Acceptors | 3 | Pyrimidine nitrogens serve as critical vectors for hydrogen bonding. |

Part 2: Synthetic Architecture

The synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine is best approached via a convergent route that establishes the pyrimidine core before installing the halogen handle. This avoids the regioselectivity issues often encountered when attempting to install the cyclopropyl group onto a pre-halogenated core.

Retrosynthetic Logic

The most robust disconnection involves the bromination of the heteroaromatic core as the final step. The precursor, 2-cyclopropylpyrimidin-4-amine, is constructed via condensation of a cyclopropyl amidine with a beta-keto ester equivalent.

Figure 1: Retrosynthetic analysis highlighting the stepwise construction of the pyrimidine ring followed by late-stage functionalization.

Part 3: Experimental Protocols

This section details the Late-Stage Bromination Protocol , assuming the researcher has access to the 2-cyclopropylpyrimidin-4-amine precursor. This method is selected for its high regioselectivity for the C5 position due to the directing effect of the C4-amino group.

Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)

Objective: Synthesis of 5-bromo-2-cyclopropylpyrimidin-4-amine from 2-cyclopropylpyrimidin-4-amine.

Reagents:

-

Substrate: 2-Cyclopropylpyrimidin-4-amine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Quench: Sodium thiosulfate (aq)

Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropylpyrimidin-4-amine (10 mmol) in anhydrous acetonitrile (50 mL). Ensure complete dissolution; mild heating (30°C) may be used if necessary.

-

Addition: Cool the solution to 0°C using an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Scientific Note: Slow addition at low temperature prevents over-bromination or radical side reactions.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–4 hours.

-

Validation (TLC): Monitor reaction progress using TLC (System: 50% EtOAc/Hexanes). The starting material (lower Rf) should disappear, replaced by a less polar product spot.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

-

Resuspend the residue in Ethyl Acetate (100 mL).

-

Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove succinimide byproduct.

-

Wash with 10% aqueous Sodium Thiosulfate (50 mL) to quench any residual bromine species.

-

Wash with Brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If the crude purity is <95%, purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Self-Validating Checkpoint: The product should appear as a white to off-white solid. ¹H NMR should show the disappearance of the C5-proton signal (typically a doublet around 6.5 ppm in the precursor) and the retention of the C6-proton singlet (deshielded, ~8.0-8.3 ppm).

Part 4: Reactivity & Medicinal Chemistry Applications[2]

The utility of 5-Bromo-2-cyclopropylpyrimidin-4-amine lies in its "Warhead" architecture. The molecule possesses three distinct zones of reactivity that allow medicinal chemists to fine-tune potency and selectivity.

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR map illustrating the functional roles of the molecule's substituents in drug design.

Key Applications

-

Kinase Inhibition: The 4-aminopyrimidine motif is a "privileged scaffold" for ATP-competitive inhibitors (e.g., CDK, JAK, and BTK inhibitors). The C5-bromide allows for the attachment of solubilizing groups or aromatic rings that extend into the hydrophobic pocket of the enzyme.

-

Metabolic Stability: The cyclopropyl group at C2 acts as a bioisostere for isopropyl or ethyl groups. Unlike alkyl chains, the cyclopropyl ring is resistant to CYP450-mediated hydroxylation, often extending the half-life (

) of the drug candidate. -

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<220 Da) and high ligand efficiency potential, this molecule is an ideal starting fragment for growing complex drugs.

References

-

PubChem. (2023).[1] Compound Summary: 5-Bromopyrimidin-4-amine derivatives. National Library of Medicine. Retrieved from [Link]

- Griffith, C., et al. (2015). Strategic Applications of Named Reactions in Organic Synthesis.

- Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for cyclopropyl metabolic stability concepts).

Sources

Cheminformatics and Synthetic Utility of 5-Bromo-2-cyclopropylpyrimidin-4-amine

Technical Whitepaper | Version 1.0

Executive Summary

5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 1381936-37-3) represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, BTK) and antiviral agents. While its average molecular weight is 214.06 g/mol , this value obscures the critical isotopic distribution required for high-precision mass spectrometry (MS) validation.

This guide moves beyond basic stoichiometry to explore the "Twin Peak" isotopic signature of this molecule, its rational synthesis via palladium-catalyzed cross-coupling, and its role as a linchpin intermediate in fragment-based drug discovery (FBDD).

Part 1: Physicochemical Profile & Mass Spectrometry Logic

The Molecular Weight Paradox

In high-throughput screening and quality control, relying on the average molecular weight (214.06 g/mol ) is insufficient due to the presence of Bromine. Bromine exists as two stable isotopes,

Key Technical Insight: A pure sample of 5-Bromo-2-cyclopropylpyrimidin-4-amine will never show a mass peak at 214.06 in a mass spectrometer. Instead, it exhibits a distinct 1:1 doublet separated by 2 mass units.

Quantitative Data Table

| Property | Value | Technical Note |

| CAS Number | 1381936-37-3 | Unique identifier for regulatory filing. |

| Formula | Pyrimidine core with cyclopropyl and amine substituents. | |

| Average MW | 214.06 g/mol | Used for stoichiometric calculations (reagent weighing). |

| Monoisotopic Mass | 212.9902 Da | The peak intensity for the |

| Isotopic Pattern | M (100%) : M+2 (97.3%) | The "Twin Tower" signature critical for LC-MS confirmation. |

| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; cyclopropyl group improves metabolic stability vs. isopropyl. |

MS Validation Workflow (Graphviz)

The following diagram illustrates the logic flow for validating this compound using LC-MS, emphasizing the isotopic pattern recognition.

Figure 1: Logic flow for LC-MS validation, highlighting the specific m/z 214/216 doublet requirement.

Part 2: Synthetic Pathways & Methodology[1][2]

The synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine requires navigating the reactivity differences between the C2 and C4 positions of the pyrimidine ring. The most robust industrial route utilizes a Regioselective Nucleophilic Substitution followed by a Suzuki-Miyaura Coupling .

The " Displacement-Coupling" Strategy

This protocol avoids the instability of cyclopropyl-amidine precursors by installing the cyclopropyl ring late-stage or utilizing a stable 2-chloro intermediate.

Core Reaction Steps:

-

Starting Material: 5-Bromo-2,4-dichloropyrimidine.

-

Step 1 (Amination): Selective displacement of the C4-chloride with ammonia. The C4 position is significantly more electrophilic than C2 due to the para-like resonance with the ring nitrogens.

-

Step 2 (Suzuki Coupling): Palladium-catalyzed coupling of the C2-chloride with Cyclopropylboronic acid.

Detailed Protocol (Self-Validating)

Step 1: Synthesis of 5-Bromo-2-chloropyrimidin-4-amine

-

Reagents: 5-Bromo-2,4-dichloropyrimidine (1.0 eq),

(aq. or in MeOH, 2.5 eq), THF. -

Procedure:

-

Dissolve 5-Bromo-2,4-dichloropyrimidine in THF at 0°C.

-

Slowly add ammonia solution. Control temp < 10°C to prevent bis-amination.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Validation: Product precipitates or is extracted. MS should show m/z ~208/210 (Br+Cl pattern).

-

Note: If the mass spectrum shows a triplet (M, M+2, M+4), you have failed to displace the chloride, or have the starting material.

-

Step 2: C2-Cyclopropylation (The Critical Step)

-

Reagents: Intermediate from Step 1 (1.0 eq), Cyclopropylboronic acid (1.5 eq),

(0.05 eq), -

Procedure:

-

Degas solvents with Nitrogen for 15 mins (Oxygen poisons the Pd catalyst).

-

Combine reagents in a pressure vial.

-

Heat to 90°C for 12-16 hours.

-

Workup: Filter through Celite, extract with EtOAc.

-

Purification: Silica gel chromatography (Gradient 0-40% EtOAc in Hexanes).

-

Synthesis Flowchart (Graphviz)

Figure 2: Synthetic route prioritizing regioselectivity and catalyst efficiency.

Part 3: Applications in Drug Discovery[1][3]

The "Cyclopropyl Effect"

Researchers prioritize this scaffold because the cyclopropyl group offers a unique combination of electronic and steric properties:

-

Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks an abstractable methine proton, reducing susceptibility to CYP450 oxidation.

-

Sigma-Hole Interactions: The bromine atom at C5 serves as a "handle" for further functionalization (e.g., coupling to aryl groups to form bi-aryl kinase inhibitors) or interacts directly with the hinge region of kinase enzymes via halogen bonding.

Strategic Usage

This molecule is frequently used as a Core Building Block for:

-

JAK Inhibitors: The aminopyrimidine motif mimics the adenine ring of ATP.

-

BTK Inhibitors: Used in covalent inhibitor design where the C5-Bromine is replaced by an acrylamide-containing tail.

References

-

PubChem Compound Summary. (2025). 5-Bromo-2-cyclopropylpyrimidin-4-amine (CID 1381936-37-3).[1] National Center for Biotechnology Information.

-

BLD Pharm Catalog. (2025). Product Specification: 5-Bromo-2-cyclopropylpyrimidin-4-amine.[1]

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Context: Explains the metabolic advantages of the cyclopropyl group in scaffolds like pyrimidines.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Context: Standard reference for SNAr mechanisms in pyrimidines (Section 2.1).

Sources

Technical Monograph: 5-Bromo-2-cyclopropylpyrimidin-4-amine

[1]

Executive Summary & Chemical Identity

5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS: 1381936-37-3) is a highly specialized pyrimidine building block used primarily in the development of targeted therapies, including Bruton's Tyrosine Kinase (BTK) and Polo-like Kinase 4 (PLK4) inhibitors.[1] Its structural value lies in the 2-cyclopropyl moiety, which offers improved metabolic stability and solubility compared to alkyl chains, and the 5-bromo handle, which serves as a versatile site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Chemical Profile

| Property | Specification |

| CAS Number | 1381936-37-3 |

| PubChem CID | Derivative of CID 20444413 (Structure confirmed via CAS) |

| IUPAC Name | 5-bromo-2-cyclopropylpyrimidin-4-amine |

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 214.06 g/mol |

| SMILES | NC1=NC(C2CC2)=NC=C1Br |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Synthetic Architecture & Methodology

The synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine is typically achieved through a convergent pathway involving the construction of the pyrimidine ring followed by regioselective halogenation.[1]

Retrosynthetic Analysis

The molecule is best disconnected at the C5-Br bond (electrophilic halogenation) and the N1-C2/C3-C4 bonds (cyclocondensation).[1]

-

Precursor A: 2-Cyclopropylpyrimidin-4-amine.

-

Reagents: N-Bromosuccinimide (NBS) for bromination; Cyclopropylcarbamidine and 3-ethoxyacrylonitrile for ring formation.[1]

Optimized Synthetic Protocol

The following protocol synthesizes the core scaffold and installs the bromine atom.

Step 1: Synthesis of 2-Cyclopropylpyrimidin-4-amine

This step utilizes a condensation reaction between an amidine and an acrylonitrile derivative.

-

Reagents: Cyclopropylcarbamidine hydrochloride (1.0 eq), Sodium Methoxide (NaOMe) (1.1 eq), 3-Ethoxyacrylonitrile (1.0 eq).[1]

-

Solvent: Methanol (anhydrous).[1]

-

Conditions: Reflux (65°C) for 3–6 hours.

Workflow:

-

Free Basing: Suspend cyclopropylcarbamidine HCl in anhydrous methanol. Add NaOMe solution dropwise at 0°C to liberate the free amidine.[1] Stir for 30 minutes.

-

Condensation: Add 3-ethoxyacrylonitrile to the mixture.

-

Cyclization: Heat the reaction mixture to reflux. The ethoxy group acts as a leaving group, facilitating the Michael addition-elimination sequence followed by cyclization.[1]

-

Workup: Cool to room temperature. Concentrate in vacuo.[1][2] Resuspend residue in Ethyl Acetate (EtOAc) and wash with water/brine.[1][2] Dry over Na₂SO₄ and concentrate.

-

Yield: Typically 70–85%.[1]

Step 2: Regioselective Bromination (C5 Functionalization)

The amino group at C4 is an ortho/para-director (activating), directing the electrophilic bromine to the C5 position.[1]

-

Reagents: 2-Cyclopropylpyrimidin-4-amine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).[1]

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Conditions: 0°C to Room Temperature (RT), 1–2 hours.

Workflow:

-

Dissolution: Dissolve the Step 1 intermediate in MeCN. Cool to 0°C to prevent over-bromination or side reactions.

-

Addition: Add NBS portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition.[1]

-

Reaction: Allow to warm to RT. Monitor by LC-MS (Target Mass: ~214/216 Br pattern).[1]

-

Quench: Dilute with water and extract with EtOAc. Wash organic layer with sodium thiosulfate solution (to remove excess bromine) and sodium bicarbonate.[1]

-

Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (0-50% EtOAc in Hexanes).

Reaction Logic Visualization

The following diagram illustrates the chemical flow and decision points in the synthesis.

Figure 1: Convergent synthesis pathway for 5-Bromo-2-cyclopropylpyrimidin-4-amine.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[1]

Structural Activity Relationship (SAR) Logic

-

2-Cyclopropyl Group:

-

Metabolic Stability: Unlike linear alkyl chains (e.g., ethyl, propyl), the cyclopropyl ring is resistant to CYP450 oxidation.[1]

-

Conformational Restriction: The rigid ring structure can lock the molecule into a bioactive conformation, improving binding affinity to the ATP-binding pocket of kinases.[1]

-

-

4-Amino Group:

-

H-Bond Donor: Forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Glu/Leu residues).[1]

-

-

5-Bromo Handle:

-

Vector for Growth: Allows for the attachment of solubilizing groups or specificity-determining moieties via Suzuki coupling (for aryl/heteroaryl groups) or Buchwald coupling (for amines).[1]

-

Target Classes

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

References

-

Synthesis of 2-Substituted Pyrimidines: Ambeed. (n.d.). "2-Cyclopropylpyrimidin-4-amine Synthesis Protocol." Retrieved from [1]

-

Kinase Inhibitor Scaffolds: European Patent Office. (2012).[1] "Pyridone Boronates for the Preparation of Inhibitors of BTK Activity (EP 4050012 A1)."[1] Retrieved from

-

Chemical Identity & CAS: BLD Pharm. (2025).[1] "5-Bromo-2-cyclopropylpyrimidin-4-amine Product Page." Retrieved from [1]

-

Reaction Mechanisms: Google Patents. (2022).[1] "Polo-like kinase 4 inhibitors (WO2022240876A1)."[1] Retrieved from

5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine solubility data

Technical Guide: Solubility Profiling & Physicochemical Characterization of 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine

Executive Summary

5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS: 1381936-37-3 ) is a critical heterocyclic intermediate employed in the synthesis of high-value kinase inhibitors (e.g., CDK, JAK, and RTK pathways) and antiviral agents.[1] As a functionalized pyrimidine, its solubility profile is a defining parameter for both synthetic workup (extraction/purification) and early-stage formulation (bioavailability assessment).[1]

This guide provides a comprehensive technical analysis of the compound's solubility data, derived from physicochemical modeling and structure-activity relationship (SAR) analysis of the 5-bromo-pyrimidine class.[1] It further details the validated experimental protocols required to generate regulatory-grade solubility datasets.

Physicochemical Identity & Properties

Before analyzing solubility, one must understand the molecular drivers governing the compound's behavior in solution. The molecule features a lipophilic cyclopropyl motif and a bromine substituent, balanced by the polar aminopyrimidine core.

Table 1: Physicochemical Descriptors (Calculated)

| Property | Value / Range | Description |

| CAS Number | 1381936-37-3 | Unique Identifier |

| Molecular Formula | C₇H₈BrN₃ | -- |

| Molecular Weight | 214.06 g/mol | Small molecule (Fragment-like) |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |

| LogP (Calc) | 1.8 ± 0.3 | Moderately lipophilic; permeable but low aqueous solubility.[1][2] |

| pKa (Base) | ~3.5 - 4.2 | Pyrimidine N1/N3 nitrogen.[1] Protonation occurs only at low pH.[1] |

| H-Bond Donors | 1 (–NH₂) | Primary amine |

| H-Bond Acceptors | 3 (N atoms) | Pyrimidine ring nitrogens + amine |

| Polar Surface Area | ~51.8 Ų | Good membrane permeability predicted (< 140 Ų).[1] |

Scientific Insight: The relatively low pKa (~4.0) indicates that this compound remains neutral at physiological pH (7.4). Consequently, it will not benefit from ionization-assisted solubility in the intestinal tract (pH 6.5–7.5), necessitating the use of solubilizing excipients or salt forms (e.g., HCl or Mesylate) for oral delivery.

Solubility Data Profile

The following data represents the solubility matrix derived from the chemical class behavior (aminopyrimidines) and validated solvent interactions for this specific scaffold.

Table 2: Solubility Matrix (Thermodynamic Estimates)

| Solvent System | Solubility Classification | Estimated Conc. (mg/mL) | Application Utility |

| Water (pH 7.0) | Insoluble / Low | < 0.1 mg/mL | Physiological baseline.[1] |

| 0.1 N HCl (pH 1.0) | Soluble | > 10 mg/mL | Gastric simulation; protonation of pyrimidine ring enhances solubility. |

| DMSO | High | > 50 mg/mL | Stock solution preparation for biological assays.[1] |

| Methanol / Ethanol | Moderate to Good | 10 - 30 mg/mL | Process solvents; recrystallization.[1] |

| Dichloromethane (DCM) | Good | > 20 mg/mL | Synthetic extraction/workup. |

| Ethyl Acetate | Moderate | 5 - 15 mg/mL | Standard organic layer for liquid-liquid extraction.[1] |

Experimental Protocols: Generating Validated Data

As a researcher, relying on estimated data is insufficient for IND-enabling studies.[1] You must generate empirical data.[1] Below are the Standard Operating Procedures (SOPs) for determining solubility.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Best for: Early discovery, checking if compound precipitates in assay media.[1]

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Spiking: Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm filter plate to remove precipitate.

-

Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS.

-

Calculation:

.

Protocol B: Thermodynamic Solubility (The Gold Standard)

Best for: Pre-formulation, salt selection, and accurate physicochemical profiling.

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent (Water, Buffer, or SGF) in a glass vial.

-

Equilibrium: Shake or stir at 25°C for 24 hours . (Note: 24h is critical to reach thermodynamic equilibrium).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturated with the solution first to prevent adsorption).

-

Quantification: Inject the supernatant into HPLC (Reverse Phase C18 column).

-

Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

-

Detection: UV at 254 nm (pyrimidine absorption max).

-

-

pH Check: Measure the pH of the supernatant after equilibrium to ensure no drift occurred.[1]

Workflow Visualization

The following diagrams illustrate the logical flow for solubility determination and the structural ionization strategy.

Figure 1: Solubility Determination Workflow

Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation and phase separation.

Figure 2: pH-Dependent Solubilization Strategy

Caption: Mechanism of solubility enhancement via protonation in acidic media (e.g., gastric fluid).[1]

References & Data Sources

-

Chemical Identity & Structure:

-

Solubility Protocols (Methodology):

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

-

Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.[1]

-

-

Class-Based Solubility Data (Analog Reference):

-

Commercial Availability & Specifications:

Sources

Comparative Analysis: 2-Cyclopropyl vs. 2-Cyclopentyl Pyrimidine Analogs

Executive Summary

In the optimization of pyrimidine-based pharmacophores—widely utilized in kinase inhibitors (e.g., CDK4/6, JAK) and antivirals—the substitution at the C2 position is a critical determinant of metabolic stability and binding affinity. This guide provides a technical comparison between 2-cyclopropyl and 2-cyclopentyl pyrimidine analogs.

While both substituents are lipophilic space-fillers, they are not bioisosteres. The cyclopropyl group (C3) introduces unique electronic properties ("pseudo-unsaturation") and rigid conformational locking, often improving potency and metabolic stability against dealkylation. Conversely, the cyclopentyl group (C5) acts as a traditional bulky lipophile but introduces significant entropic penalties and distinct metabolic liabilities (hydroxylation).

Physicochemical & Electronic Divergence

The transition from a 5-membered aliphatic ring to a 3-membered ring is not merely a change in volume; it is a change in electronic character.

Electronic Character: The Walsh Orbital Effect

The cyclopropyl group is unique among cycloalkanes due to its high ring strain (~27.5 kcal/mol). The C–C bonds possess high p-character (

-

Cyclopropyl (C3): The C–C bonding orbitals (Walsh orbitals) can overlap with adjacent

-systems.[2] When attached to the electron-deficient 2-position of a pyrimidine, the cyclopropyl ring can act as a -

Cyclopentyl (C5): Behaves as a standard secondary alkyl group with

-bonds. It exerts a mild inductive electron-donating effect (+I) but lacks the conjugative capacity of the C3 ring.

Lipophilicity and Solubility

| Parameter | 2-Cyclopropylpyrimidine | 2-Cyclopentylpyrimidine | Impact |

| LogP (Lipophilicity) | Lower (~1.5 - 2.0 range) | Higher (~2.5 - 3.0 range) | C3 is less lipophilic, often improving solubility and lowering plasma protein binding (PPB). |

| Ligand Efficiency (LE) | High | Moderate | C3 adds mass (41 Da) vs C5 (69 Da). C3 typically yields higher LE if potency is maintained. |

| Basicity (pKa) | Slightly modulated | Standard alkyl effect | C3 resonance donation can slightly increase N1/N3 basicity compared to neutral alkyls. |

Conformational Analysis: The "Lock" vs. The "Floppy"

The Cyclopropyl "Conformational Clamp"

The cyclopropyl group is rigid.[2][3] When attached to the pyrimidine C2, the rotation around the C2–C(cyclopropyl) bond is often restricted due to the bisected conformation preferred for maximum orbital overlap.

-

Effect: This reduces the entropic penalty upon binding to the target protein. If the "locked" conformation matches the bioactive conformation, potency increases significantly (a "magic methyl" type effect).

The Cyclopentyl "Entropic Penalty"

The cyclopentyl ring exists in a dynamic equilibrium of "envelope" and "twist" conformations.

-

Effect: Upon binding, the protein must select one specific low-energy conformer, paying a higher entropic cost (

). While C5 fills larger hydrophobic pockets, this penalty can erode binding affinity gains.

Metabolic Fate (ADME)

This is the most critical differentiator for lead optimization.

Oxidative Metabolism (CYP450)

-

Cyclopropyl (Resistance): The C–H bonds of a cyclopropyl ring are significantly stronger (BDE ~106 kcal/mol) than secondary acyclic/cyclic carbons (~98 kcal/mol). Consequently, 2-cyclopropylpyrimidines are generally resistant to direct P450 hydroxylation on the ring.

-

Cyclopentyl (Liability): The methylene units in the C5 ring are classic sites for CYP3A4-mediated hydroxylation, typically at the C2' or C3' positions, leading to rapid clearance.

Bioactivation Risks (The Cautionary Note)

While C3 resists simple oxidation, it introduces a risk of mechanism-based inhibition (MBI) or bioactivation.

-

Mechanism:[4][5] If a P450 enzyme (often CYP2D6 or 3A4) succeeds in abstracting a hydrogen or electron, the resulting radical can trigger a ring-opening "suicide" event, forming a covalent bond with the enzyme heme or protein (bioactivation).

-

Mitigation: This is more common in cyclopropylamines (N-linked). C-linked 2-cyclopropylpyrimidines are safer, but glutathione (GSH) trapping studies are mandatory.

Visualizing Metabolic Pathways

The following diagram contrasts the metabolic fates of the two analogs.

Caption: Comparative metabolic pathways showing the stability of the C3 scaffold versus the hydroxylation liability of the C5 scaffold.

Synthetic Protocols

Constructing the 2-cyclopropylpyrimidine core requires specific coupling strategies, as nucleophilic displacement (SnAr) with "cyclopropyl anion" is not feasible. The Suzuki-Miyaura coupling is the industry standard.

Protocol: Microwave-Assisted Suzuki Coupling

This protocol is optimized for installing the C3 ring onto a halogenated pyrimidine.

Reagents:

-

Substrate: 2-Chloro-4-substituted-pyrimidine (1.0 equiv)

-

Boronate: Cyclopropylboronic acid (1.5 equiv) - Note: Use excess due to protodeboronation instability.

-

Catalyst:

(0.05 equiv) or -

Base:

(3.0 equiv) or -

Solvent: Toluene/Water (10:1) or Dioxane/Water.[6]

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial with the chloropyrimidine, cyclopropylboronic acid, and base. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Palladium catalyst and phosphine ligand (if not pre-complexed) under positive Argon pressure.

-

Solvation: Add degassed solvent (Dioxane/Water 3:1 is robust).

-

Reaction: Irradiate at 100°C–120°C for 30–60 minutes . (Thermal alternative: Reflux 12–18 hours).

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.[7]

-

Purification: Flash chromatography. Note: Cyclopropylpyrimidines are often UV-active but check TLC stains (KMnO4) if the pyrimidine is electron-poor.

Synthetic Decision Flowchart

Caption: Decision matrix for synthesizing C3 vs C5 analogs, highlighting the versatility of SnAr for amino-linked C5 derivatives.

References

-

Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][5][8] Journal of Medicinal Chemistry. Link

-

Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link

-

Driscoll, J. P., et al. (2020).[5] Metabolism and Bioactivation: It's Time to Expect the Unexpected (Cyclopropyl Bioactivation Case Studies). Journal of Medicinal Chemistry. Link

-

Gleason, J. L., et al. (2024).[9] Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.[9] Chemistry World. Link

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Stability and Synthesis. Scientific Update Webinars. Link

Sources

- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

5-Bromo-2-cyclopropylpyrimidin-4-amine safety data sheet (SDS)

Technical Whitepaper: Handling, Synthesis, and Application of 5-Bromo-2-cyclopropylpyrimidin-4-amine

Executive Summary & Chemical Identity

5-Bromo-2-cyclopropylpyrimidin-4-amine is a critical halogenated heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., BTK, CDK, and PLK families). Its structural value lies in the C5-bromine , which serves as a versatile handle for palladium-catalyzed cross-coupling, and the C2-cyclopropyl group, which imparts metabolic stability and optimized lipophilicity compared to standard alkyl chains.

This guide provides a technical workflow for the safe handling, validated synthesis, and downstream application of this compound, moving beyond standard SDS templates to offer actionable research intelligence.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128–132 °C (Typical range; varies by crystal form) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~4.5 (Pyridine-like nitrogen) |

| LogP (Predicted) | 1.8 – 2.1 (Lipophilic due to cyclopropyl/Br) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Safety Data & Hazard Profiling (SDS Core)

GHS Classification (Class-Based Assessment): Based on structural analogs (e.g., 5-bromo-2-chloropyrimidine), this compound is classified as a Skin & Eye Irritant with potential acute toxicity if swallowed.

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Emergency Response Protocol

The following protocol utilizes a self-validating decontamination step to ensure safety after a spill.

Figure 1: Emergency spill response workflow with pH validation step.

Precautionary Handling:

-

Avoid Acid Contact: Aminopyrimidines can form salts with strong acids; however, contact with strong oxidizers may release bromine gas.

-

Inhalation Risk: Handle strictly within a fume hood. The micronized powder can be a potent respiratory irritant.

Strategic Synthesis: The "De Novo" Ring Construction

While many researchers attempt to modify 5-bromo-2,4-dichloropyrimidine, that route often leads to regio-isomeric mixtures (N2 vs N4 substitution). The authoritative route for high purity is the de novo construction of the pyrimidine ring using a cyclopropyl amidine.

Step 1: Pyrimidine Ring Formation

-

Reagents: Cyclopropanecarboximidamide HCl + 3-ethoxyacrylonitrile.

-

Mechanism: Base-catalyzed condensation.

-

Protocol:

-

Suspend Cyclopropanecarboximidamide HCl (1.0 equiv) in dry Ethanol.

-

Add NaOEt (1.1 equiv) at 0°C to liberate the free amidine.

-

Add 3-ethoxyacrylonitrile (1.0 equiv) dropwise.

-

Reflux for 4–6 hours.

-

Validation: Monitor disappearance of amidine by TLC (10% MeOH/DCM).

-

Workup: Evaporate EtOH, extract with EtOAc. Product: 2-Cyclopropylpyrimidin-4-amine.[1]

-

Step 2: Regioselective C5-Bromination

-

Reagents: N-Bromosuccinimide (NBS).

-

Solvent: DMF or Acetonitrile.

-

Why this works: The amino group at C4 activates the C5 position via resonance, directing the electrophilic bromine exclusively to C5.

-

Protocol:

-

Dissolve 2-Cyclopropylpyrimidin-4-amine in DMF (0.5 M).

-

Add NBS (1.05 equiv) portion-wise at 0°C (Exothermic control).

-

Stir at RT for 2 hours.

-

Quench: Pour into ice water containing 5% Sodium Thiosulfate (neutralizes excess Bromine).

-

Purification: Filtration of the precipitate (typically >95% pure). Recrystallize from EtOH if needed.

-

Figure 2: Regioselective synthesis pathway avoiding isomer formation.

Functionalization & Applications

The primary utility of 5-Bromo-2-cyclopropylpyrimidin-4-amine is as an electrophile in Suzuki-Miyaura Cross-Coupling to generate bi-aryl kinase inhibitors.

Standard Protocol: Suzuki Coupling

This protocol is optimized to prevent catalyst poisoning by the free amine (C4-NH₂).

-

System: Degas solvent (Dioxane/Water 4:1) with Argon for 15 mins.

-

Load: Target Compound (1.0 eq), Aryl Boronic Acid (1.2 eq),

(2.0 eq). -

Catalyst:

(5 mol%). Note: The bidentate ligand dppf resists displacement by the free amine. -

Reaction: Heat to 90°C for 4–12 hours.

-

Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Downstream Utility:

-

BTK Inhibitors: The cyclopropyl group fits into the hydrophobic pocket of Bruton's Tyrosine Kinase.

-

CDK Inhibitors: The aminopyrimidine motif mimics the adenosine ring of ATP.

References

-

Chemical Identity & Properties: PubChem. 5-Bromo-2-cyclopropylpyrimidin-4-amine (Compound Summary). National Library of Medicine. Link

-

Synthetic Methodology (Amidine Condensation): Graziano, M. L., et al. (2002). Ring-opening reactions of cyclopropanes.[2] Journal of the Chemical Society, Perkin Transactions 1.[2] Link

-

Bromination Strategy: TCI Chemicals. Safety Data Sheet: 5-Bromo-2-chloropyrimidine (Analogous Hazard Data).Link

-

Cross-Coupling Applications: MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.Link

-

Vendor Specification: Sigma-Aldrich. 5-bromo-2-cyclopropylpyrimidin-4-amine Product Page.Link

Sources

- 1. 1159822-02-2|2-Cyclopropyl-6-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 2. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-bromo-2-cyclopropyl-4-aminopyrimidine: Synthesis, Properties, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-2-cyclopropyl-4-aminopyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from related compounds and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of pharmaceuticals. Its versatile chemical nature allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.

The specific compound, 5-bromo-2-cyclopropyl-4-aminopyrimidine, combines several features of interest for drug design. The 4-amino group is a common hydrogen bond donor and acceptor, crucial for interactions with biological targets. The 5-bromo substituent can serve as a handle for further functionalization through cross-coupling reactions and can also form halogen bonds. The 2-cyclopropyl group is a valuable bioisostere for larger aromatic rings, often improving metabolic stability and binding affinity. Given these promising structural motifs, this guide will explore the synthesis and potential utility of this molecule.

Nomenclature and Chemical Identifiers

While a dedicated CAS number for 5-bromo-2-cyclopropyl-4-aminopyrimidine is not readily found in major chemical databases, its systematic IUPAC name is 5-bromo-2-cyclopropylpyrimidin-4-amine .

Synonyms:

-

5-bromo-2-cyclopropyl-4-pyrimidinamine

-

4-amino-5-bromo-2-cyclopropylpyrimidine

For key precursors and related structures, the following identifiers are relevant:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 5-Bromo-2-cyclopropylpyrimidine | C₇H₇BrN₂ | 199.05 g/mol | 304902-96-3[1] |

| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 g/mol | 32779-36-5[2] |

| 5-Bromo-2-aminopyrimidine | C₄H₄BrN₃ | 174.00 g/mol | 7752-82-1[3] |

| 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid | C₈H₇BrN₂O₂ | 243.06 g/mol | 304902-95-2[4] |

Physicochemical Properties (Predicted)

The physicochemical properties of 5-bromo-2-cyclopropyl-4-aminopyrimidine can be predicted based on its structure. These predictions are valuable for anticipating its behavior in biological systems and for developing analytical methods.

| Property | Predicted Value |

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 214.07 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 212.9902 |

| Topological Polar Surface Area | 51.7 Ų |

Proposed Synthetic Pathways

The synthesis of 2,4,5-substituted pyrimidines is well-documented, allowing for the proposal of a viable synthetic route to 5-bromo-2-cyclopropyl-4-aminopyrimidine.[5][6][7][8] A logical approach involves the sequential construction and modification of the pyrimidine core.

A plausible multi-step synthesis is outlined below, starting from readily available precursors.

Sources

- 1. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-溴-2-氯嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-2-aminopyrimidine | CAS 7752-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 304902-95-2|5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. WO2019177375A1 - 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine from 5-bromo-2-chloropyrimidine

Application Note: High-Fidelity Synthesis of 5-Bromo-2-cyclopropylpyrimidin-4-amine

Executive Summary & Strategic Analysis

Objective: To synthesize 5-Bromo-2-cyclopropylpyrimidin-4-amine with high regiochemical purity.

The Chemoselectivity Challenge: The synthesis of the target molecule presents a classic chemoselectivity paradox when starting from the brominated precursor (5-bromo-2-chloropyrimidine or 5-bromo-2,4-dichloropyrimidine ).

-

Electrophilic Competition: The molecule contains two halogenated sites: C5-Br and C2-Cl.

-

Reactivity Mismatch: In standard Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the oxidative addition to the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is typically faster than to the C-Cl bond (~96 kcal/mol).

-

The Trap: Attempting to install the cyclopropyl group at C2 after the bromine is already present (on the 5-bromo-2-chloro intermediate) often leads to competitive coupling at C5 (de-bromination) or polymerization, resulting in low yields of the desired product.

The Solution: Late-Stage Bromination Protocol

To ensure absolute regiocontrol, this guide recommends a Late-Stage Bromination Strategy . Instead of fighting the intrinsic reactivity of the C-Br bond, we construct the 2-cyclopropyl-4-aminopyrimidine core first, then install the bromine atom at C5 via Electrophilic Aromatic Substitution (

Reaction Pathway Visualization

The following diagram illustrates the "Direct Route" (High Risk) versus the "Optimized Route" (Recommended).

Caption: Comparison of the robust Late-Stage Bromination route (Blue) vs. the chemoselectivity-prone Direct Route (Red).

Detailed Experimental Protocols

Phase 1: Regioselective Amination

Transformation: 2,4-Dichloropyrimidine

Rationale: Nucleophilic aromatic substitution (

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,4-Dichloropyrimidine | 1.0 | Starting Material |

| Ammonium Hydroxide (28-30%) | 3.0 - 5.0 | Nucleophile |

| Isopropanol (IPA) | Solvent | Reaction Medium |

Protocol:

-

Dissolution: Charge a reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and Isopropanol (5 mL/g).

-

Addition: Cool the solution to 0–5 °C. Slowly add Ammonium Hydroxide (3.0 equiv) dropwise to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 30% EtOAc/Hexane).

-

Checkpoint: The C4-substituted product is the major isomer (>90%). The C2-isomer is a minor impurity.

-

-

Workup: Concentrate the solvent under reduced pressure to ~20% volume. Add water (10 mL/g) to precipitate the product.

-

Isolation: Filter the white solid, wash with cold water, and dry under vacuum at 45 °C.

-

Expected Yield: 85–92%.

-

Phase 2: Suzuki-Miyaura Cross-Coupling

Transformation: 2-Chloro-4-aminopyrimidine

Rationale: With the C4 position occupied by the amine, the C2-chloride is the remaining electrophile. Using a phosphine-ligated Palladium catalyst facilitates the coupling with cyclopropylboronic acid.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Chloro-4-aminopyrimidine | 1.0 | Substrate |

| Cyclopropylboronic acid | 1.3 - 1.5 | Coupling Partner |

| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor |

| Tricyclohexylphosphine (PCy₃) | 0.10 (10 mol%) | Ligand (Bulky, Electron-rich) |

| K₃PO₄ (2M aq.) | 3.0 | Base |

| Toluene/Water (10:1) | Solvent | Biphasic System |[1][2]

Protocol:

-

Preparation: In a glovebox or under Argon stream, mix Pd(OAc)₂ and PCy₃ in Toluene and stir for 15 mins to generate the active catalyst species.

-

Loading: Add 2-chloro-4-aminopyrimidine (1.0 equiv) and Cyclopropylboronic acid (1.3 equiv).

-

Activation: Add 2M K₃PO₄ solution.

-

Reaction: Heat the biphasic mixture to 95–100 °C with vigorous stirring for 12–16 hours.

-

Note: Cyclopropylboronic acid can undergo protodeboronation; excess is used to compensate.

-

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[3] Combine organics, wash with brine, and dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Gradient: 0

5% MeOH in DCM).-

Expected Yield: 70–80%.

-

Phase 3: Regioselective Bromination (Late-Stage)

Transformation: 2-Cyclopropyl-4-aminopyrimidine

Rationale: The amino group at C4 is a strong ortho, para-director. Since the para position (relative to the amine) is the ring nitrogen (N1), and the ortho position (C5) is open, N-Bromosuccinimide (NBS) will selectively brominate C5.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Cyclopropyl-4-aminopyrimidine | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |

| Acetonitrile (ACN) | Solvent | Polar Aprotic Solvent |

Protocol:

-

Dissolution: Dissolve the substrate in Acetonitrile (10 mL/g) and cool to 0 °C.

-

Bromination: Add NBS (1.05 equiv) portion-wise over 20 minutes. Protect from light.

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

-

Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) solution to quench excess bromine/NBS.

-

Isolation: Dilute with water and extract with EtOAc. Wash with brine, dry, and concentrate.[7][8][9]

-

Crystallization: Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.

-

Expected Yield: 85–95%.

-

Appearance: Off-white to pale yellow solid.

-

Analytical Validation (Self-Validating System)

To confirm the synthesis was successful and regiochemistry is correct, compare the NMR data against these expected parameters.

| Nucleus | Signal | Multiplicity | Assignment | Diagnostic Logic |

| ¹H NMR | Singlet (1H) | H-6 | Confirms C5 is substituted (loss of H-5 doublet). | |

| ¹H NMR | Broad Singlet (2H) | NH₂ | Confirms presence of primary amine. | |

| ¹H NMR | Multiplet (1H) | Cyclopropyl CH | Characteristic methine proton. | |

| ¹H NMR | Multiplets (4H) | Cyclopropyl CH₂ | Characteristic methylene protons. | |

| LC-MS | M+H / M+2+H | 1:1 ratio | Mass Spectrum | Br isotope pattern (e.g., 228/230 Da range) confirms Bromine incorporation. |

Alternative: Handling 5-Bromo-2-chloropyrimidine[10]

If you strictly possess 5-bromo-2-chloropyrimidine and must use it:

-

Functionalization: You cannot easily install the amine at C4 directly. You would likely need to perform a halogen dance (risky) or oxidation/rearrangement.

-

If starting from 5-bromo-2,4-dichloropyrimidine:

-

You can perform the amination (Phase 1) to get 5-bromo-2-chloropyrimidin-4-amine .

-

Critical Warning: Attempting Phase 2 (Suzuki) on this substrate will likely result in coupling at C5 (removing the Br).

-

Mitigation: Use highly activated Pd catalysts (e.g., Pd-PEPPSI-IPr) at lower temperatures, or use Cyclopropylzinc bromide (Negishi coupling) which sometimes shows different selectivity profiles, though C-Br insertion is still dominant. The Late-Stage Bromination route is strongly preferred for purity.

-

References

-

Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from [Link]

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 8. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 9. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

Precision Suzuki-Miyaura Coupling for 2-Cyclopropyl Pyrimidine Architectures

Application Note & Protocol Guide

Executive Summary

The 2-cyclopropyl pyrimidine moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., potential analogues of various tyrosine kinase inhibitors) and antiviral agents. The cyclopropyl group confers unique metabolic stability and rigid steric bulk, while the pyrimidine ring offers critical hydrogen-bonding interactions.

However, synthesizing this scaffold presents a dual chemical challenge:

-

Electronic Deactivation: The electron-deficient nature of the pyrimidine ring makes the C2-position less reactive toward oxidative addition compared to C4, yet prone to nucleophilic attack.

-

Boronate Instability: Cyclopropylboronic acid is notoriously unstable, suffering from rapid protodeboronation under aqueous basic conditions, often decomposing faster than the rate of transmetallation.